molecular formula C12H18O B14742549 2-Phenylethyl tert-butyl ether CAS No. 3354-66-3

2-Phenylethyl tert-butyl ether

Cat. No.: B14742549
CAS No.: 3354-66-3
M. Wt: 178.27 g/mol
InChI Key: UPKHTMNSMRJUHN-UHFFFAOYSA-N
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Description

2-Phenylethyl tert-butyl ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features a phenylethyl group and a tert-butyl group attached to the oxygen atom. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-Phenylethyl tert-butyl ether is through the Williamson ether synthesis. This involves the reaction of a phenylethyl halide with a tert-butoxide ion under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic tert-butoxide ion attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of the ether bond .

Industrial Production Methods

Industrial production of tert-butyl ethers often involves the use of tert-butyl 2,2,2-trichloroacetimidate as a tert-butylation reagent. This method allows for the tert-butylation of alcohols and phenols under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl tert-butyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenylethyl tert-butyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylethyl tert-butyl ether involves its ability to act as a protecting group. In chemical reactions, it can temporarily mask reactive hydroxyl groups, allowing for selective reactions to occur at other sites. The tert-butyl group can be removed under acidic conditions, revealing the original hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylethyl tert-butyl ether is unique due to its combination of a phenylethyl group and a tert-butyl group, which provides distinct reactivity and stability compared to other tert-butyl ethers. Its specific structure allows for unique applications in protecting group chemistry and selective synthesis .

Properties

CAS No.

3354-66-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethylbenzene

InChI

InChI=1S/C12H18O/c1-12(2,3)13-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

UPKHTMNSMRJUHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC1=CC=CC=C1

Origin of Product

United States

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